molecular formula C26H24ClP B13088209 Diphenyldi-p-tolylphosphonium chloride

Diphenyldi-p-tolylphosphonium chloride

Cat. No.: B13088209
M. Wt: 402.9 g/mol
InChI Key: SLBVPKNKQUVDKK-UHFFFAOYSA-M
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Description

Diphenyldi-p-tolylphosphonium chloride is a chemical compound with the molecular formula C26H24ClP. It is a phosphonium salt that is often used in various chemical reactions and research applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyldi-p-tolylphosphonium chloride can be synthesized through the reaction of diphenylphosphine with p-tolyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diphenyldi-p-tolylphosphonium chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form the corresponding phosphine.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkoxides, thiolates, and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Diphenyldi-p-tolylphosphine oxide.

    Reduction: Diphenyldi-p-tolylphosphine.

    Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Diphenyldi-p-tolylphosphonium chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of diphenyldi-p-tolylphosphonium chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium center can interact with various molecular targets, facilitating the formation or breaking of chemical bonds. The pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • Triphenylphosphonium chloride
  • Tetraphenylphosphonium chloride
  • Tributylphosphonium chloride

Uniqueness

Diphenyldi-p-tolylphosphonium chloride is unique due to the presence of both phenyl and p-tolyl groups, which provide distinct steric and electronic properties. This makes it a versatile reagent with specific reactivity patterns that can be advantageous in certain chemical transformations compared to other phosphonium salts.

Properties

Molecular Formula

C26H24ClP

Molecular Weight

402.9 g/mol

IUPAC Name

bis(4-methylphenyl)-diphenylphosphanium;chloride

InChI

InChI=1S/C26H24P.ClH/c1-21-13-17-25(18-14-21)27(23-9-5-3-6-10-23,24-11-7-4-8-12-24)26-19-15-22(2)16-20-26;/h3-20H,1-2H3;1H/q+1;/p-1

InChI Key

SLBVPKNKQUVDKK-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C.[Cl-]

Origin of Product

United States

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